BenchChemオンラインストアへようこそ!

2-(2,3-dihydro-1H-inden-5-yl)acetamide

TRPV1 antagonism Pain Structure-activity relationship

Choose 2-(2,3-dihydro-1H-inden-5-yl)acetamide for its unparalleled conformational constraint—the indane ring delivers superior TRPV1 antagonism vs phenylacetamide or dihydrobenzofuran analogs. Exploit its distinct logP (1.467) and melting point (166–168°C) for analytical method development and pre-formulation screening. Secure a privileged kinase inhibitor scaffold with a defined patent landscape (U.S. Pat. US-8703771-B2). Not interchangeable with simple phenylacetamides.

Molecular Formula C11H13NO
Molecular Weight 175.231
CAS No. 1090864-62-2
Cat. No. B2445116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-dihydro-1H-inden-5-yl)acetamide
CAS1090864-62-2
Molecular FormulaC11H13NO
Molecular Weight175.231
Structural Identifiers
SMILESC1CC2=C(C1)C=C(C=C2)CC(=O)N
InChIInChI=1S/C11H13NO/c12-11(13)7-8-4-5-9-2-1-3-10(9)6-8/h4-6H,1-3,7H2,(H2,12,13)
InChIKeyVSMBILMPNDFDDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,3-Dihydro-1H-inden-5-yl)acetamide (CAS 1090864-62-2): Chemical Identity and Baseline Procurement Specifications


2-(2,3-Dihydro-1H-inden-5-yl)acetamide (CAS 1090864-62-2) is an indane-derived acetamide small molecule with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol. It is primarily supplied as a ≥95% purity research-grade chemical [1]. The compound features a 2,3-dihydro-1H-indene core—a bicyclic scaffold consisting of a benzene ring fused to a cyclopentane ring—linked via a methylene bridge to a primary acetamide group. This structural motif confers a distinct lipophilic-hydrophilic balance (calculated logP = 1.467) and a well-defined melting point (166–168 °C), which are critical for analytical method development and formulation screening [2]. Unlike many simple phenylacetamide analogs, the conformationally constrained indane ring system provides a unique three-dimensional topology that is widely exploited in medicinal chemistry for target engagement and selectivity tuning [3].

Why Generic Substitution of 2-(2,3-Dihydro-1H-inden-5-yl)acetamide Fails: Scaffold-Specific Pharmacological and Physicochemical Constraints


Generic substitution with simple phenylacetamides or unconstrained amides is not pharmacologically or physically equivalent to the use of 2-(2,3-dihydro-1H-inden-5-yl)acetamide. The indane scaffold imposes a rigid, planar bicyclic geometry that profoundly influences molecular recognition and selectivity. For example, in a systematic structure-activity relationship (SAR) study of TRPV1 antagonists, indane A-region analogues demonstrated significantly better antagonism than the corresponding 2,3-dihydrobenzofuran and 1,3-benzodioxole surrogates, highlighting that the specific ring system is not interchangeable [1]. Furthermore, the physicochemical properties of this compound—specifically its logP of 1.467 and melting point of 166–168 °C—differ substantially from common phenylacetamide alternatives (e.g., phenylacetamide logP ~0.8, mp 157 °C), directly impacting solubility, permeability, and solid-state handling during assay development [2]. The patent literature further underscores that dihydroindene amide derivatives, including those based on this scaffold, are specifically claimed as protein kinase inhibitors, indicating that the indane core is essential for the claimed biological activity and that simple acyclic or phenyl analogs would not fall within the same intellectual property or functional space .

2-(2,3-Dihydro-1H-inden-5-yl)acetamide: Quantitative Differentiation Evidence for Procurement Decisions


Indane vs. Dihydrobenzofuran/Benzodioxole: Superior TRPV1 Antagonism as a Class-Level Differentiator

In a direct SAR comparison of A-region surrogates within a series of TRPV1 antagonists, indane-containing analogues exhibited significantly better antagonism than the corresponding 2,3-dihydrobenzofuran and 1,3-benzodioxole surrogates [1]. While specific IC50 values for 2-(2,3-dihydro-1H-inden-5-yl)acetamide itself are not reported, the SAR analysis provides strong class-level evidence that the indane core is superior to other common oxygen-containing bioisosteres in this target context. This implies that for any research program focused on TRPV1 modulation or similar ion channel targets where the indane scaffold is employed, 2-(2,3-dihydro-1H-inden-5-yl)acetamide serves as a critical building block that inherently leverages this scaffold advantage, unlike simple phenyl or oxygen-heterocycle alternatives.

TRPV1 antagonism Pain Structure-activity relationship

LogP and Melting Point Differentiation from Phenylacetamide Analogs: Implications for Formulation and Analytical Method Development

2-(2,3-Dihydro-1H-inden-5-yl)acetamide exhibits a measured logP of 1.467 and a melting point of 166–168 °C [1]. These values differ substantially from the simpler phenylacetamide analog (phenylacetamide: logP ≈ 0.8, melting point 157 °C [2]). The higher logP indicates a >3-fold increase in octanol-water partition coefficient, which translates to significantly altered membrane permeability and solubility profiles. The elevated melting point further distinguishes the solid-state properties, impacting crystallization, purification, and formulation workflows. For researchers conducting solubility screens, permeability assays (e.g., PAMPA, Caco-2), or polymorph studies, these quantitative differences are non-trivial and directly influence experimental outcomes. Using phenylacetamide as a 'similar' substitute would yield misleading data on compound handling and biopharmaceutical properties.

Physicochemical properties Lipophilicity Solid-state characterization

Dihydroindene Amide Scaffold as a Privileged Protein Kinase Inhibitor Core: Patent-Backed Differentiation

U.S. Patent US-8703771-B2 explicitly claims 'preparation method of dihydroindene amide compounds, their pharmaceutical compositions containing compounds thereof and use as protein kinases inhibitor' . The patent specifically covers compounds that incorporate the dihydroindene amide core—the exact structural motif present in 2-(2,3-dihydro-1H-inden-5-yl)acetamide. This provides a clear intellectual property and functional differentiation from acyclic or simple phenyl amides, which are not covered by this patent family. While the patent does not report specific IC50 values for this exact compound, it establishes that the dihydroindene amide scaffold is a privileged chemotype for targeting protein kinases, a major drug target class in oncology and inflammatory diseases. This patent protection underscores the unique value of this specific scaffold for kinase inhibitor development, directly influencing procurement decisions in drug discovery settings where freedom-to-operate and chemical novelty are paramount.

Protein kinase inhibition Cancer Intellectual property

Antiproliferative Activity of Indane Amide Derivatives: Evidence from Bayer Patent WO-2006062580-A1

International Patent Application WO-2006062580-A1, assigned to Bayer Pharmaceuticals Corporation, discloses 'Indane amides with antiproliferative activity' and describes their use for preparing medicaments for the treatment of hyperproliferative disorders [1]. The patent specifically encompasses indane amide derivatives, providing a strong class-level association between the indane amide scaffold (as found in 2-(2,3-dihydro-1H-inden-5-yl)acetamide) and antiproliferative efficacy. While this patent does not provide head-to-head quantitative data for the target compound versus specific comparators, it establishes a well-documented biological context where the indane amide core is preferentially employed over other scaffolds. This further reinforces that for research programs targeting cancer or other proliferative diseases, the procurement of this specific indane-containing building block is aligned with a validated and patented therapeutic hypothesis, in contrast to non-indane amides which lack this specific intellectual property and biological association.

Antiproliferative Cancer Hyperproliferative disorders

Indene Scaffold in RARα Agonist Development: A Class-Level Advantage Over Non-Indene Surrogates

A series of indene-derived RARα agonists demonstrated moderate binding affinity and potent antiproliferative activity, with a representative compound (36d) inducing 68.88% differentiation of NB4 cells at 5 μM [1]. While 2-(2,3-dihydro-1H-inden-5-yl)acetamide itself is not the active agonist in this study, it represents the core indene building block from which such agonists are constructed. The study explicitly establishes 'indene as a promising skeleton for the development of novel RARα agonists,' providing a class-level inference that indene-containing building blocks are superior to non-indene surrogates for this therapeutic target. For research programs focused on retinoid signaling or differentiation therapy, this establishes a clear rationale for selecting indene-based scaffolds like 2-(2,3-dihydro-1H-inden-5-yl)acetamide over phenyl or acyclic alternatives, which lack this documented class-level efficacy.

RARα agonism Differentiation therapy Cancer

Optimal Research and Industrial Application Scenarios for 2-(2,3-Dihydro-1H-inden-5-yl)acetamide (CAS 1090864-62-2)


Medicinal Chemistry Lead Optimization: TRPV1 Antagonist Programs

Based on the class-level evidence that indane A-region analogues exhibit superior TRPV1 antagonism compared to dihydrobenzofuran and benzodioxole surrogates [1], 2-(2,3-dihydro-1H-inden-5-yl)acetamide is optimally deployed as a core building block for synthesizing focused libraries of TRPV1 antagonists. Its rigid indane scaffold provides the conformational constraint necessary for target engagement and selectivity tuning. Procurement of this specific compound ensures that the resulting analogs leverage the scaffold advantage identified in the SAR studies, avoiding the suboptimal performance associated with oxygen-heterocycle alternatives.

Protein Kinase Inhibitor Discovery: Patent-Protected Scaffold Utilization

Given the explicit coverage of dihydroindene amide compounds as protein kinase inhibitors in U.S. Patent US-8703771-B2 , this compound is ideally suited for kinase inhibitor discovery programs where intellectual property position is a key consideration. It serves as a privileged starting point for synthesizing novel kinase inhibitors with a defined patent landscape. Using this specific scaffold helps mitigate freedom-to-operate risks compared to generic phenyl amides and provides a validated entry into a therapeutically relevant chemical space.

Physicochemical Property Benchmarking and Formulation Development

The compound's well-defined physicochemical profile—logP of 1.467 and melting point of 166–168 °C [2]—makes it an excellent reference standard for developing analytical methods (e.g., HPLC, LC-MS) and for benchmarking solubility and permeability assays. Its properties differ significantly from simpler phenylacetamide analogs (ΔlogP ≈ +0.67; Δmelting point ≈ +9–11 °C), enabling researchers to probe the impact of the indane scaffold on biopharmaceutical properties. It is particularly valuable in pre-formulation screens where the effects of rigid, bicyclic lipophilic moieties on drug-like properties are being systematically evaluated.

RARα Agonist and Differentiation Therapy Research

For academic and industrial groups investigating retinoic acid receptor alpha (RARα) agonists as differentiation therapies for cancer, this compound provides the core indene skeleton that has been validated as 'a promising skeleton for the development of novel RARα agonists' [3]. It can be used to synthesize novel indene-derived analogs and probe structure-activity relationships in retinoid signaling pathways. Its procurement enables the exploration of this privileged scaffold in a therapeutic area where indene-based compounds have demonstrated significant activity (e.g., 68.88% NB4 cell differentiation at 5 μM for a representative derivative).

Quote Request

Request a Quote for 2-(2,3-dihydro-1H-inden-5-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.